molecular formula C15H10ClFN2O B7729764 4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol

4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol

Cat. No. B7729764
M. Wt: 288.70 g/mol
InChI Key: SRMJCIBGUOPXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a phenolic compound with a pyrazole ring and a fluorophenyl group attached. Phenolic compounds are aromatic compounds with one or more hydroxyl groups attached to a carbon atom in the aromatic ring . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-chloro-2-aminophenol have been synthesized through a nitrification-catalytic reduction reaction using a hydrazine hydrate catalytic reduction method .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenol group with a chlorine atom and a pyrazole ring attached at the 2nd and 4th positions respectively. The pyrazole ring would have a fluorophenyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present in the compound. For example, the presence of a phenolic group would likely make the compound acidic. The compound is likely to be solid at room temperature .

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated antibacterial potential. In a study, synthesized thiazole-based Schiff base derivatives (including this compound) exhibited good activities against both Gram-negative E. coli and Gram-positive S. aureus bacteria . Further research could explore its mechanism of action and potential therapeutic applications.

Antioxidant Properties

Compounds 7 and 9 derived from this molecule displayed potent DPPH radical scavenging activity. Their IC50 values were lower than that of ascorbic acid, indicating promising antioxidant properties . Investigating their role in oxidative stress management and cellular protection could be valuable.

DNA Gyrase Inhibition

Molecular docking analysis revealed that this compound binds to DNA gyrase B, an essential enzyme involved in DNA replication and repair. Its binding affinity suggests potential as an antibacterial therapeutic agent against E. coli . Further studies could explore its interaction with the enzyme and its impact on bacterial growth.

Peroxiredoxin Interaction

Compounds 7 and 9 also showed binding affinity against human peroxiredoxin 5, an antioxidant enzyme. These values exceeded that of ascorbic acid . Investigating their role in cellular redox balance and potential applications in oxidative stress-related diseases is warranted.

Toxicity Assessment

In silico cytotoxicity predictions categorized the LD50 value of this compound as class three (50 ≤ LD50 ≤ 300), indicating moderate toxicity . Understanding its safety profile and potential side effects is crucial for therapeutic development.

Band Gap Energy and Reactivity

Density functional theory calculations indicated that the synthesized compounds have small band gap energies, suggesting good reactivity . Further exploration of their electronic properties and potential applications in materials science or catalysis could be valuable.

Mechanism of Action

The mechanism of action is not clear without specific context. If this compound is used as a drug or a pesticide, the mechanism of action would depend on the target organism or cells .

properties

IUPAC Name

4-chloro-2-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c16-10-3-6-15(20)12(7-10)14-8-13(18-19-14)9-1-4-11(17)5-2-9/h1-8,20H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMJCIBGUOPXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-(5-(4-fluorophenyl)-1H-pyrazol-3-yl)phenol

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